| Property | Description |
|---|---|
| IUPAC Name | 8-Methoxy-[1]benzofuro[3,2-c]chromen-6-one [1] [2] |
| CAS Registry Number | 483-66-9 [3] |
| Molecular Formula | C₁₂H₈O₄ [3] |
| Molecular Weight | 216.19 g/mol [3] |
| Chemical Class | Angular Furanocoumarin (derivative of angelicin) [1] [2] [4] |
| Chemical Structure | A coumarin core fused with a furan ring at the 7,8-positions (angular type) with a methoxy (-OCH₃) substituent [1] [2]. |
| Biological Activity | Experimental Model | Key Findings | Reported Values / Concentration |
|---|---|---|---|
| Anti-inflammatory | A549 human lung adenocarcinoma cells [3] | Inhibits IL-1β-induced COX-2 protein and PGE₂ release; suppresses NF-κB activity. | - |
| Nitric Oxide (NO) Production Inhibition | In vitro assay [3] | Inhibits iNOS expression, not direct iNOS enzyme activity. | - |
| Anticonvulsant | In vivo study [1] [2] [3] | Shows activity in models for seizure control. | - |
| Antiproliferative | In vitro study [3] | Inhibits cell proliferation, induces G2/M cell cycle arrest. | 0.05 - 15.0 µM |
| Anti-Hepatitis B Virus (HBV) | In vitro study [1] [2] | Shows activity against Hepatitis B virus. | - |
| Delayed Phototoxicity | Aedes aegypti (mosquito) [3] | Exhibits delayed phototoxic effects. | - |
For your experimental design, here are key methodological insights from recent studies on furanocoumarins like sphondin.
Anti-HBV Activity Assessment: Research on furanocoumarins for HBV targets the persistent covalently closed circular DNA (cccDNA). Standard protocols use HepG2.2.15 cell lines, which are transfected with the HBV genome and constitutively produce viral particles [5] [6]. Key endpoints include measuring reductions in HBsAg, HBeAg, HBV DNA, and cccDNA levels using techniques like ELISA and qPCR [5].
Antiproliferative Activity Assay: The study identifying this compound's G2/M arrest effect [3] likely employed standard cell viability assays (e.g., MTT) and flow cytometry for cell cycle analysis across a concentration range of 0.05 to 15.0 µM.
Anti-inflammatory Mechanism Analysis: Research in A549 cells involved stimulating inflammation with IL-1β [3]. This compound's effect was evaluated by measuring reductions in COX-2 protein levels (Western blot) and PGE2 release (ELISA). Mechanistic studies confirmed NF-κB pathway suppression [3].
The following diagram illustrates the anti-inflammatory mechanism of this compound in airway inflammation models, integrating key pathway relationships from the experimental data:
This compound's multi-target activities suggest several promising research directions for drug development:
Sphondin is a furanocoumarin derivative with the following key identifiers:
| Property | Description |
|---|---|
| CAS Number | 483-66-9 [1] [2] |
| Molecular Formula | C₁₂H₈O₄ [1] [2] |
| Molecular Weight | 216.19 g/mol [1] [2] |
| IUPAC Name | 6-methoxyfuro[2,3-h]chromen-2-one [1] [2] |
| Plant Source | Heracleum laciniatum [3] |
This compound has also been reported in other Heracleum species, including H. dissectum and H. vicinum [1].
The table below summarizes experimental data on this compound's anti-inflammatory effects from a study using human pulmonary epithelial cells (A549) [3].
| Experimental Parameter | Effect of this compound | Experimental Context |
|---|---|---|
| COX-2 Protein Expression | Concentration-dependent attenuation (10-50 μM) | IL-1β-induced inflammation in A549 cells |
| PGE2 Release | Concentration-dependent attenuation (10-50 μM) | IL-1β-induced inflammation in A549 cells |
| COX-2 mRNA Expression | Attenuated by 50 μM this compound | IL-1β-induced inflammation in A549 cells |
| COX-2 Enzyme Activity | No effect (10-50 μM) | Direct enzyme activity assay |
| NF-κB Pathway Activation | Partial inhibition of IkB-α degradation, p65 translocation, and DNA-protein complex formation | 50 μM this compound, comparable to effect of known inhibitor PDTC (50 μM) |
The foundational study on this compound's anti-inflammatory mechanism provides a methodology that can serve as a protocol template [3].
This compound inhibits IL-1β-induced inflammatory response by partially blocking NF-κB signaling, rather than through direct inhibition of COX-2 enzyme activity or MAPK pathways (p44/42, p38, JNK) [3]. The following diagram illustrates this pathway and the points where this compound intervenes.
This compound inhibits IL-1β-induced inflammation by partially suppressing NF-κB activation, subsequently reducing COX-2 expression and PGE2 release. Note: Solid arrows depict established pathway; dashed red lines indicate inhibitory action.
Sphondin exhibits multiple pharmacological activities relevant to drug development. Key findings from recent research are summarized below.
| Biological Activity | Observed Effect / Model | Proposed Mechanism of Action |
|---|---|---|
| Anti-inflammatory [1] [2] | Inhibits IL-1β-induced PGE₂ release in A549 (human lung epithelial) cells [1]. | Suppresses COX-2 protein expression, not enzyme activity; acts through suppression of NF-κB activity [1] [2]. |
| Anti-proliferative [1] [2] | Causes G2/M cell cycle arrest at low micromolar concentrations (0.05-15.0 µM) [1]. | Suggested to have anti-tumor effects; specific molecular targets under investigation [2]. |
| Anticonvulsant [3] [1] [2] | Not specified | Activity noted, though detailed studies and mechanisms are less current compared to other areas [3] [2]. |
| Other Activities | Activity against Hepatitis B Virus [3]. | Specific mechanism not fully elucidated in provided search results. |
The anti-inflammatory mechanism of this compound, particularly its action on the COX-2/PGE₂ pathway, has been relatively well-studied. The diagram below illustrates this signaling pathway and how this compound intervenes.
For researchers aiming to investigate this compound, here is a synthesis of practical experimental information and key research directions.
In Vitro Bioactivity Assay (Anti-inflammatory)
Sample Preparation and Handling
Emerging Research Directions
This compound is commercially available from several chemical suppliers for research purposes. Pricing is typically based on milligram quantity and purity.
| Supplier | Purity | Package Size | Price |
|---|---|---|---|
| TargetMol [1] | -- | 5 mg | $263.00 |
| Ambeed [4] | 95+% | 5 mg | $130.00 |
| Arctom [4] | ≥95% | 5 mg | $129.00 |
| American Custom Chemicals [4] | 95.00% | 5 mg | $498.26 |
| ChemScene [4] [5] | -- | 1 mg | $140.00 |
This compound is a promising natural product derivative with a defined chemical profile. Its anti-inflammatory activity via inhibition of the NF-κB/COX-2/PGE₂ pathway is its most mechanistically supported action [1] [2]. Other activities like anti-proliferation and anticonvulsant effects warrant deeper investigation into their molecular targets [3] [1] [2].
Cyclooxygenase (COX) is a key enzyme in the biosynthesis of prostaglandins (PGs), which are lipid mediators involved in inflammation [1]. The two main isoforms, COX-1 and COX-2, have distinct roles:
Inhibiting COX-2 expression, rather than its enzyme activity, is a viable strategy for mitigating inflammation without the side effects associated with direct enzyme inhibition. Sphondin, isolated from Heracleum laciniatum, has been shown to inhibit IL-1β-induced COX-2 expression and subsequent PGE₂ release in human pulmonary epithelial cells (A549) [3] [4]. Its mechanism involves suppression of the NF-κB signaling pathway, positioning it as a potential candidate for anti-inflammatory drug development, particularly for airway inflammation [3] [4] [5].
The following protocol is adapted from Yang et al. (2002) for investigating the effect of this compound on IL-1β-induced COX-2 expression in A549 cells [3] [4].
The table below summarizes the core experimental findings from Yang et al. (2002) regarding this compound's effects [3] [4].
| Experimental Parameter | Treatment Conditions | Key Findings | Citation |
|---|---|---|---|
| COX-2 Protein Expression | IL-1β + this compound (10-50 μM) | Concentration-dependent attenuation | [3] [4] |
| PGE₂ Release | IL-1β + this compound (10-50 μM) | Concentration-dependent inhibition | [3] [4] |
| COX-2 mRNA Expression | IL-1β + this compound (50 μM) | Attenuation of IL-1β-induced increase | [3] [4] |
| COX-2 Enzyme Activity | IL-1β + this compound (10-50 μM) | No direct inhibitory effect | [3] |
| IκB-α Degradation | IL-1β + this compound (50 μM) | Partial inhibition | [3] [4] |
| p65 NF-κB Translocation | IL-1β + this compound (50 μM) | Partial inhibition | [3] [4] |
| NF-κB-DNA Binding | IL-1β + this compound (50 μM) | Partial inhibition | [3] [4] |
| MAPK Activation (p44/42, p38, JNK) | IL-1β + this compound (50 μM) | No significant effect | [3] [4] |
The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow.
This compound inhibits IL-1β-induced COX-2 expression primarily by suppressing the NF-κB signaling pathway, without affecting MAPK pathways or direct COX-2 enzyme activity.
A typical workflow for studying this compound's effects involves cell culture, pretreatment, stimulation, and various downstream analyses.
Sphondin is a furanocoumarin derivative isolated from plants of the Heracleum genus. Research indicates it possesses anti-inflammatory properties by specifically targeting the COX-2/PGE2 pathway in human pulmonary epithelial cells (A549 line) [1] [2] [3]. The core finding is that this compound inhibits IL-1β-induced COX-2 protein expression and PGE2 release, likely through suppression of the NF-κB signaling pathway, rather than by directly inhibiting the COX-2 enzyme's activity [1] [3]. This makes it a compound of interest for researching airway inflammation.
The proposed mechanism by which this compound exerts its effect is summarized in the following signaling pathway diagram:
The diagram illustrates that the inhibitory effect of this compound occurs upstream, by partially blocking the NF-κB signaling pathway, ultimately leading to reduced synthesis of COX-2 and PGE2 release [1].
The quantitative data from the primary research is consolidated in the tables below for easy reference.
Table 1: this compound Treatment Conditions and Effects on A549 Cells
| Parameter | Details & Conditions | Observation / Outcome |
|---|---|---|
| Cell Line | A549 (Human pulmonary epithelial cells) | Standard model for lung inflammation studies [1]. |
| Stimulus | IL-1β | Induces COX-2 expression and PGE2 release [1]. |
| This compound Pretreatment | 10 - 50 µM for an unspecified period prior to IL-1β stimulation [1] [2] | Concentration-dependent attenuation of COX-2 protein and PGE2 release [1]. |
| Key Measurement | COX-2 protein levels (Immunoblotting), PGE2 release (Assay) | Significant inhibition at 50 µM [1]. |
| COX-2 Enzyme Activity | Tested with selective inhibitor NS-398 (0.01-1 µM) as control | This compound (10-50 µM) had no effect on enzyme activity [1]. |
| Primary Mechanism | Suppression of NF-κB activity | Inhibits IκB-α degradation and p65 NF-κB nuclear translocation [1]. |
Table 2: this compound Physicochemical & Pharmacological Profile
| Property | Description |
|---|---|
| CAS Number | 483-66-9 [2] [3] [4]. |
| Molecular Formula | C₁₂H₈O₄ [2] [3]. |
| Molecular Weight | 216.19 g/mol [2] [3]. |
| Purity | ≥98% (as typically supplied for research) [2] [4]. |
| Solubility (in vitro) | ~25 mg/mL in DMSO (~115.64 mM) [2]. |
| Reported Activities | Anti-inflammatory, anticonvulsant, anti-proliferative [3] [4]. |
This protocol outlines the methodology for assessing the effect of this compound on IL-1β-induced PGE2 release in A549 cells, based on referenced studies [1].
The high-level experimental workflow is as follows:
This compound (chemically known as 483-66-9; C₁₂H₈O₄) is a furanocoumarin derivative isolated from Heracleum laciniatum that has demonstrated significant anti-inflammatory properties through its modulation of key inflammatory pathways. [1] [2] This natural compound has attracted considerable research interest due to its ability to suppress critical inflammatory mediators without direct enzyme inhibition, suggesting a unique mechanism of action. Particularly relevant is this compound's capacity to inhibit IL-1β-induced cyclooxygenase-2 (COX-2) expression and subsequent prostaglandin E₂ (PGE₂) release in human pulmonary epithelial cells (A549 cell line), positioning it as a promising candidate for therapeutic development against airway inflammation and other inflammatory conditions. [3] [4]
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway represents one of the most crucial regulatory systems in inflammation and immunity. [5] This transcription factor family controls the expression of over 500 genes involved in cellular transformation, survival, proliferation, invasion, angiogenesis, and inflammation. [6] NF-κB comprises five protein members in mammals: p50, p52, RelA (p65), c-Rel, and RelB, which form various homodimers and heterodimers to regulate gene expression. [5] [7] Under resting conditions, NF-κB dimers are sequestered in the cytoplasm through interaction with inhibitory proteins known as IκBs (Inhibitor of κB). [5] Upon cellular stimulation by diverse signals including cytokines like IL-1β, bacterial products, or stress inducers, a cascade of events leads to IκB phosphorylation and degradation, resulting in NF-κB nuclear translocation and activation of target genes. [5] [6] [8]
The significance of NF-κB in human disease pathogenesis is substantial, with its aberrant activation documented in chronic inflammatory diseases, autoimmune disorders, and various cancers. [6] [8] In the context of airway inflammation, NF-κB activation leads to increased expression of pro-inflammatory genes including COX-2, which catalyzes the conversion of arachidonic acid to prostaglandins that mediate pain, fever, and inflammation. [3] [4] The discovery that this compound specifically targets this pathway without affecting COX-2 enzyme activity directly highlights its potential as a targeted therapeutic agent with potentially fewer side effects than conventional anti-inflammatory drugs.
This compound exerts its anti-inflammatory effects through a multi-tiered approach targeting the NF-κB signaling cascade, specifically within the canonical (classical) activation pathway. Research utilizing human pulmonary epithelial cells (A549) has demonstrated that this compound (at 50 μM concentration) partially inhibits IL-1β-induced IκB-α degradation in the cytosol, thereby preventing the liberation and subsequent nuclear translocation of active NF-κB dimers. [3] [4] This mechanism is distinct from other NF-κB inhibitors that target upstream kinases or the proteasomal degradation machinery.
The inhibitory effect extends to the nuclear translocation of the p65 subunit (RelA), a critical component of the most prevalent and transcriptionally active NF-κB heterodimer. By impeding p65 movement from the cytosol to the nucleus, this compound effectively reduces the formation of NF-κB-specific DNA-protein complexes in the nuclear compartment. [3] This disruption of DNA binding capacity consequently attenuates the transcription of NF-κB-responsive genes, including those encoding pro-inflammatory mediators. Importantly, this compound does not affect the IL-1β-induced activations of p44/42 MAPK, p38 MAPK, and JNK, indicating a specific action on the NF-κB pathway rather than general suppression of all IL-1β signaling. [3]
Further mechanistic studies reveal that this compound's suppression of NF-κB activity results in downstream inhibition of COX-2 expression at both protein and mRNA levels. [3] [4] This reduction in COX-2 synthesis leads to decreased PGE₂ release, a major prostaglandin involved in inflammation and pain signaling. It is crucial to note that this compound does not directly inhibit COX-2 enzyme activity, as evidenced by its inability to reduce PGE₂ production in cell-free systems, unlike specific COX-2 inhibitors such as NS-398. [3] This distinction highlights this compound's unique mechanism focusing on transcriptional regulation rather than enzyme inhibition.
Table 1: Key Experimental Findings on this compound's Effects on NF-κB Signaling
| Experimental Parameter | Effect of this compound (50 μM) | Significance |
|---|---|---|
| IL-1β-induced IκB-α degradation | Partial inhibition | Prevents NF-κB liberation from cytoplasmic retention |
| p65 nuclear translocation | Partial inhibition | Reduces nuclear availability of transcriptionally active NF-κB |
| NF-κB-DNA complex formation | Partial inhibition | Attenuates transcription of pro-inflammatory genes |
| COX-2 protein expression | Concentration-dependent inhibition (10-50 μM) | Reduces synthetic capacity for prostaglandin production |
| COX-2 mRNA expression | Significant inhibition | Demonstrates action at transcriptional level |
| PGE₂ release | Concentration-dependent inhibition (10-50 μM) | Ultimately reduces inflammatory signaling |
| COX-2 enzyme activity | No direct effect | Distinct from traditional NSAIDs |
The following diagram illustrates the NF-κB signaling pathway and this compound's specific point of intervention:
Diagram 1: this compound Inhibition of NF-κB Signaling Pathway. This diagram illustrates the canonical NF-κB activation pathway induced by IL-1β and the specific points where this compound exerts its inhibitory effects (shown in red). This compound partially inhibits IκB-α degradation and subsequent nuclear translocation of NF-κB (particularly the p65 subunit), ultimately reducing COX-2 expression and PGE₂ release.
The anti-inflammatory efficacy of this compound demonstrates a clear concentration-dependent relationship across multiple parameters of NF-κB signaling and inflammatory mediator production. In A549 human pulmonary epithelial cells, this compound at concentrations ranging from 10 to 50 μM progressively attenuates IL-1β-induced COX-2 protein expression, with maximal inhibition observed at 50 μM. [3] [4] This concentration-dependent suppression extends to PGE₂ release, where the same concentration range effectively reduces prostaglandin production in stimulated cells. [3]
The specificity of this compound's action is highlighted by its lack of effect on COX-2 enzyme activity even at the highest effective concentrations (50 μM), in sharp contrast to the selective COX-2 inhibitor NS-398, which concentration-dependently (0.01-1 μM) inhibits COX-2 enzymatic activity. [3] This pharmacological profile confirms that this compound operates specifically at the level of gene expression regulation rather than direct enzyme inhibition. Furthermore, this compound at 50 μM concentration does not affect the IL-1β-induced activations of p44/42 MAPK, p38 MAPK, and JNK pathways, reinforcing its specific targeting of the NF-κB axis. [3]
Table 2: Concentration-Dependent Effects of this compound on Inflammatory Markers in A549 Cells
| Concentration (μM) | COX-2 Protein Expression | COX-2 mRNA Expression | PGE₂ Release | NF-κB Nuclear Translocation | COX-2 Enzyme Activity |
|---|---|---|---|---|---|
| 10 μM | Partial inhibition | Not tested | Partial inhibition | Not tested | No effect |
| 50 μM | Significant inhibition | Significant inhibition | Significant inhibition | Partial inhibition | No effect |
| NS-398 (0.01-1 μM) | No direct effect | No direct effect | Reduction via enzyme inhibition | No direct effect | Concentration-dependent inhibition |
Beyond its effects on COX-2 and PGE₂, this compound exhibits additional biological activities that complement its anti-inflammatory properties. Research has shown that this compound possesses anti-proliferative activity and causes G2/M cell cycle arrest at concentrations of 0.05-15.0 μM, suggesting potential applications in proliferative disorders. [1] [2] Additionally, this compound demonstrates NO production inhibitory activity through effects on iNOS expression rather than direct inhibition of iNOS enzyme activity, further supporting its pattern of targeting inflammatory processes at the transcriptional level. [2] These complementary activities position this compound as a multi-faceted therapeutic candidate with potential applications in various inflammation-associated conditions.
Protocol 1: Evaluation of this compound Effects on IL-1β-Induced COX-2 Expression and PGE₂ Release in A549 Cells
Purpose: To assess the concentration-dependent effects of this compound on IL-1β-induced inflammatory responses in human pulmonary epithelial cells. [3] [4]
Materials and Reagents:
Methodology:
Cell Culture and Pretreatment: Culture A549 cells in F-12K medium supplemented with 10% FBS at 37°C in 5% CO₂. Seed cells at appropriate densities in multi-well plates and allow to adhere for 24 hours. Pretreat cells with this compound (10-50 μM) or vehicle control (DMSO) for 2 hours prior to IL-1β stimulation.
IL-1β Stimulation: Stimulate cells with IL-1β (typically 10 ng/mL) for various time points depending on the readout: 6-8 hours for COX-2 protein analysis, 4-6 hours for mRNA analysis, and 24 hours for PGE₂ measurement.
COX-2 Protein Analysis: Harvest cells after 6-8 hours of IL-1β stimulation. Lyse cells using RIPA buffer containing protease and phosphatase inhibitors. Separate proteins by SDS-PAGE, transfer to PVDF membranes, and probe with anti-COX-2 antibody. Use β-actin as loading control.
COX-2 mRNA Analysis: Isolate total RNA using TRIzol reagent after 4-6 hours of IL-1β stimulation. Perform reverse transcription followed by PCR amplification using COX-2-specific primers. Normalize results to GAPDH or β-actin expression.
PGE₂ Measurement: Collect cell culture supernatants after 24 hours of IL-1β stimulation. Measure PGE₂ levels using a commercial EIA kit according to manufacturer's instructions.
COX-2 Enzyme Activity Assessment: To determine if this compound directly affects COX-2 enzyme activity, treat IL-1β-stimulated cells with this compound (10-50 μM) or NS-398 (0.01-1 μM) and measure PGE₂ production. Alternatively, use cell-free systems with purified COX-2 enzyme.
Expected Results: this compound pretreatment should concentration-dependently attenuate IL-1β-induced COX-2 protein and mRNA expression, as well as PGE₂ release. Unlike NS-398, this compound should not directly inhibit COX-2 enzyme activity. [3]
Protocol 2: Investigation of this compound Effects on NF-κB Activation Steps
Purpose: To delineate the specific mechanisms by which this compound inhibits NF-κB signaling, including IκB-α degradation, p65 nuclear translocation, and DNA binding. [3]
Materials and Reagents:
Methodology:
IκB-α Degradation Analysis: Pretreat A549 cells with this compound (50 μM) or PDTC (50 μM) for 2 hours, followed by IL-1β stimulation for 0-60 minutes. Prepare cytoplasmic extracts at various time points. Analyze IκB-α levels by Western blotting. Use proteasome inhibitor MG-132 as additional control.
p65 Nuclear Translocation Assessment: Culture cells on chamber slides or prepare coverslips. Pretreat with this compound (50 μM) or PDTC (50 μM) for 2 hours, followed by IL-1β stimulation for 30-60 minutes. Fix cells, permeabilize, and stain with anti-p65 antibody and appropriate fluorescent secondary antibody. Counterstain nuclei with DAPI. Visualize using fluorescence microscopy. Alternatively, separate cytoplasmic and nuclear fractions and analyze p65 distribution by Western blotting using lamin B1 and β-tubulin as markers.
NF-κB DNA Binding Activity: Prepare nuclear extracts from treated cells (as in step 2). Perform EMSA using ³²P-labeled κB consensus oligonucleotide. Incubate nuclear proteins with labeled probe, separate protein-DNA complexes by non-denaturing PAGE, and visualize by autoradiography. For supershift assays, include p65 antibody in binding reactions.
Kinase Activation Profiling: To assess specificity, examine the effect of this compound on IL-1β-induced activation of MAPK pathways (p44/42 MAPK, p38 MAPK, JNK) using phospho-specific antibodies in Western blotting.
Expected Results: this compound should partially inhibit IL-1β-induced IκB-α degradation, reduce p65 nuclear translocation, and diminish NF-κB DNA binding activity. It should not significantly affect IL-1β-induced activation of MAPK pathways. [3]
The compelling experimental evidence for this compound's NF-κB suppressive activity positions this natural furanocoumarin as a promising candidate for therapeutic development in various inflammatory conditions. The specific inhibition of the NF-κB-COX-2-PGE₂ axis in pulmonary epithelial cells suggests particular relevance for airway inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and respiratory distress syndromes. [3] [4] The fact that this compound operates through transcriptional regulation rather than direct enzyme inhibition may offer advantages in terms of side effect profiles compared to traditional NSAIDs.
Beyond respiratory conditions, the central role of NF-κB in numerous pathological processes suggests broader therapeutic applications for this compound. NF-κB dysregulation has been implicated in rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and various cancers. [6] [8] In the context of colorectal cancer specifically, NF-κB activation promotes tumor development and progression through regulation of angiogenesis, cell survival, and inflammation. [9] [10] The demonstrated anti-proliferative activity of this compound, causing G2/M cell cycle arrest at concentrations of 0.05-15.0 μM, further supports its potential investigation in oncology applications. [1] [2]
Future research directions should prioritize structure-activity relationship studies to optimize this compound's potency and pharmacological properties, in vivo validation in appropriate disease models, and detailed toxicological profiling. Particularly valuable would be investigations comparing this compound's efficacy and safety profile with existing NF-κB inhibitors and anti-inflammatory agents. The concentration-dependent effects observed in vitro provide a solid foundation for determining appropriate dosing regimens in future animal studies and eventual clinical trials.
This compound represents a naturally derived compound with a specific mechanism of action targeting the NF-κB signaling pathway. Through partial inhibition of IκB-α degradation and subsequent nuclear translocation of NF-κB, this compound effectively suppresses the expression of pro-inflammatory mediators including COX-2 and PGE₂ without directly inhibiting COX-2 enzyme activity. The well-established experimental protocols for evaluating this compound's effects provide researchers with robust methodologies to further explore its therapeutic potential and optimize its properties for clinical application. As research continues to unravel the full scope of this compound's biological activities and molecular targets, this natural furanocoumarin offers promising avenues for the development of novel anti-inflammatory therapies with potentially favorable safety profiles.
Hepatitis B virus (HBV) infection remains a formidable global health challenge, with approximately 257 million people living with chronic hepatitis B worldwide. The persistence of the viral infection is primarily attributed to covalently closed circular DNA (cccDNA), a stable episomal form of the viral genome that resides in the nuclei of infected hepatocytes and serves as the transcriptional template for all viral RNAs. Current antiviral therapies, including nucleos(t)ide analogues (NAs) and interferon-α, can suppress viral replication but rarely achieve viral eradication due to their inability to eliminate cccDNA. This persistence necessitates lifelong treatment and maintains the risk of disease progression to cirrhosis and hepatocellular carcinoma. The HBx protein plays a crucial role in maintaining cccDNA transcriptional activity by counteracting host restriction factors. Recent research has identified Sphondin, a natural compound derived from traditional medicinal plants, as a promising therapeutic agent that specifically targets the HBx-cccDNA interaction, offering a novel strategy for achieving a functional cure for chronic HBV infection [1] [2].
This compound exerts its potent antiviral activity through a highly specific molecular mechanism that disrupts the essential interaction between HBx and cccDNA. The compound preferentially binds to the HBx protein at a specific residue (Arg72), which triggers the 26S proteasome-mediated degradation of HBx. This targeted degradation subsequently reduces the recruitment of HBx to cccDNA, leading to significant inhibition of cccDNA transcription without affecting the actual cccDNA levels. The mechanistic pathway involves the disruption of HBx's ability to degrade the host restriction factor Smc5/6, which normally suppresses viral transcription. By promoting HBx degradation, this compound allows Smc5/6 to accumulate and maintain its repressive effect on the cccDNA minichromosome, thereby reducing the production of all viral RNAs and antigens, including HBsAg and HBeAg [1].
Figure 1: this compound inhibits cccDNA transcription by promoting proteasomal degradation of HBx, which restores Smc5/6-mediated suppression of viral transcription. Created with DOT language.
Extensive in vitro studies have demonstrated that this compound exhibits potent and dose-dependent inhibition of key HBV replication markers. The compound significantly reduces both extracellular and intracellular HBsAg production while simultaneously suppressing HBV RNA levels through its effect on cccDNA transcriptional activity. The concentration-dependent efficacy was observed across multiple cell culture models of HBV infection, with notable effects on viral antigens, DNA replication intermediates, and cccDNA transcription. Genetic studies confirm that the absence of HBx or introduction of an R72A mutation completely abrogates this compound's antiviral effects, validating the specificity of its mechanism of action [1].
Table 1: Quantitative Antiviral Activity of this compound in HBV Infection Models
| Parameter | Baseline Levels | This compound Treatment | Inhibition (%) | Experimental Model |
|---|---|---|---|---|
| HBsAg Production | 100% | Significant reduction | >70% | HBV-infected cells |
| HBV RNA Levels | 100% | Marked inhibition | >70% | HBV-infected cells |
| cccDNA Transcription | 100% | Strong suppression | >70% | cccDNA minichromosome |
| HBx Protein Stability | 100% | Promoted degradation | >60% | HepG2 cells |
| Cellular Viability | 100% | Maintained | >90% | HepG2 & primary hepatocytes |
Several natural products have shown promise in targeting cccDNA through diverse mechanisms, with varying degrees of efficacy. The field of natural product research for HBV therapy has identified multiple compounds that interfere with cccDNA at different stages of its life cycle, including formation, epigenetic regulation, and transcriptional activity. While this compound represents one of the most specific HBx-targeting compounds identified to date, other natural products have demonstrated efficacy through alternative mechanisms.
Table 2: Comparison of Natural Products with Anti-cccDNA Activity
| Compound | Source | Mechanism of Action | IC50/Effective Concentration | Experimental Model |
|---|---|---|---|---|
| This compound | Traditional medicinal plants | Promotes HBx degradation via proteasome | Low micromolar range | HBV-infected cells & humanized liver mice |
| Dehydrocheilanthifolin (DHCH) | Corydalis saxicola | Inhibits pgRNA packaging or DNA polymerase activity | cccDNA: 8.25 μM | HepG2.2.15 cells |
| Methyl helicterate | Helicteres angustifolia | Reduces HBsAg, HBeAg, HBV DNA, cccDNA | 15.8 μM | HepG2.2.15 cells |
| Curcumin | Turmeric | Reduces viral load and cccDNA | 30 μM (halves cccDNA) | d-imHCs |
| Epigallocatechin gallate (EGCG) | Green tea | Hinders viral transcription and replication | 22.9 μg/ml (60% cccDNA reduction) | Cell culture models |
| Asiaticoside | Hydrocotyle sibthorpioides | Inhibits HBsAg, HBeAg, and cccDNA | Not specified | HepG2.2.15 cells |
Objective: To evaluate the inhibitory effects of this compound on HBV replication markers in cultured hepatoma cell lines.
Materials:
Procedure:
Cell Seeding and Treatment:
Supernatant Collection for Antigen Quantification:
Intracellular RNA Extraction and Analysis:
Cytotoxicity Assessment:
Data Analysis: Calculate IC₅₀ values for HBsAg reduction, HBV RNA suppression, and selectivity index (SI = CC₅₀/IC₅₀). Statistical significance can be determined using one-way ANOVA with post-hoc tests [1] [2].
Objective: To confirm this compound-mediated degradation of HBx protein via the 26S proteasome pathway.
Materials:
Procedure:
Cell Transfection and Treatment:
Protein Extraction and Analysis:
HBx-DDB1 Interaction Assay:
Data Analysis: Calculate percentage reduction in HBx protein levels and HBx-DDB1 interaction. Demonstrate dose-dependency and proteasome involvement in the degradation process [1] [3] [4].
Objective: To assess the effect of this compound on cccDNA transcriptional activity in HBV-infected cells.
Materials:
Procedure:
Cell Infection and Treatment:
cccDNA Isolation and Quantification:
Chromatin Immunoprecipitation (ChIP):
Nuclear Run-On Assay:
Data Analysis: Normalize cccDNA levels to cellular DNA content. Calculate reduction in cccDNA-associated HBx recruitment and transcriptional activity. Express results as percentage of untreated controls [1] [2] [5].
Figure 2: Comprehensive workflow for evaluating this compound's anti-HBV activity, from initial screening to functional validation. Created with DOT language.
The persistent nature of HBV cccDNA has prompted investigation of diverse therapeutic strategies beyond conventional antiviral approaches. Current research focuses on multiple mechanisms to disable cccDNA, including direct cleavage, epigenetic silencing, transcriptional repression, and immune-mediated clearance. This compound represents a unique approach within this landscape by specifically targeting the viral HBx protein, which plays a critical role in maintaining cccDNA transcriptional activity. Other investigated approaches include:
Transcriptional Repressors: Engineered repressor TALEs (rTALEs) fused with KRAB domains can target HBV DNA and induce epigenetic silencing through DNA methylation, effectively reducing cccDNA transcription [6].
Cytokine-Mediated Suppression: IL6 has been shown to inhibit cccDNA transcription by reducing histone acetylation and altering transcription factor binding to cccDNA [5].
Protein-Protein Interaction Inhibitors: Nitazoxanide (NTZ) inhibits the HBx-DDB1 interaction, leading to restoration of Smc5/6 levels and suppression of viral transcription [3] [4].
Epigenetic Modifiers: Various natural products, including curcumin and EGCG, have demonstrated ability to reduce cccDNA levels or transcriptional activity through mechanisms that may involve epigenetic modifications [2] [7].
The therapeutic potential of this compound lies in its specific targeting of a viral protein essential for cccDNA transcription, potentially offering a favorable safety profile compared to approaches that directly manipulate host epigenetic machinery. However, it is important to note that despite promising preclinical research, no natural product has yet achieved clinical validation for cccDNA clearance, highlighting the significant translational challenges in this field [2] [7].
This compound represents a promising novel therapeutic candidate for chronic HBV infection by specifically targeting the HBx-cccDNA axis. Its well-defined mechanism of action—promoting proteasomal degradation of HBx—effectively suppresses cccDNA transcription and subsequent viral antigen production. The comprehensive protocols outlined in this application note provide researchers with robust methodologies to evaluate this compound's antiviral activity, mechanism of action, and potential therapeutic utility. While further investigation is needed to address challenges such as bioavailability, optimal dosing regimens, and potential resistance mechanisms, this compound's unique approach to disrupting cccDNA maintenance positions it as a valuable candidate for combination therapies aimed at achieving functional cure of chronic hepatitis B.
This compound (CAS 483-66-9) is a furanocoumarin natural product isolated from plants of the Heracleum genus, such as Heracleum sibiricum L. [1]. It has garnered research interest due to its documented biological activities, which include:
Its primary molecular targets include COX-2, PGE2, NF-κB, and iNOS [1]. The following diagram outlines its major documented mechanism of action related to anti-inflammatory effects.
The table below summarizes the key physicochemical properties of this compound, which are critical for planning experiments.
Table 1: Physicochemical Properties of this compound [2] [3]
| Property | Value |
|---|---|
| CAS Number | 483-66-9 |
| Molecular Formula | C₁₂H₈O₄ |
| Molecular Weight | 216.19 g/mol |
| Appearance | Off-white to light yellow solid powder |
| Melting Point | 189-191 °C |
| Storage | Desiccate at -20°C |
This compound is soluble in various organic solvents, with DMSO being the most commonly used for preparing stock solutions for in vitro assays.
Table 2: Solubility of this compound [2] [1]
| Solvent | Solubility |
|---|---|
| DMSO | ~25 mg/mL (~115.64 mM) |
| Acetone | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO, which is a standard and convenient concentration for many cell-based assays.
Weighing: Tare a sterile microcentrifuge tube. Accurately weigh out 21.62 mg of this compound powder and transfer it to the tube.
Dissolution: Add 1 mL of anhydrous DMSO directly to the tube containing the powder.
Mixing: Cap the tube tightly and vortex vigorously for 1-2 minutes until the powder appears fully dissolved. To ensure complete dissolution and to obtain a higher solubility, warm the tube at 37°C and shake it in an ultrasonic bath for a short period [1].
Aliquoting: For long-term stability, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and contamination.
Storage: Label the aliquots clearly with the compound name, concentration, date, and passage number. Store at -20°C or below [2] [1]. Under these conditions, the stock solution is typically stable for several months.
For cell-based experiments, the concentrated stock solution in DMSO must be diluted into aqueous culture media. It is critical to maintain the final concentration of DMSO at a level that is non-toxic to the cells (typically ≤0.1% v/v). Below are standard formulations for preparing working solutions from your stock.
Table 3: Formulation Guides for Cell-Based Assays [2]
| Formulation | Composition (sequential addition) | Final this compound Concentration (Example) |
|---|---|---|
| Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL (11.56 mM) |
| Formulation 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.56 mM) |
| Formulation 3 | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (11.56 mM) |
Example Workflow for Cell Treatment: This diagram illustrates the typical workflow for preparing and applying this compound treatments to cell cultures, incorporating key quality control steps.
Sphondin exerts anti-inflammatory effects primarily by suppressing the expression of COX-2 rather than inhibiting its enzyme activity. The key mechanism involves the NF-κB signaling pathway [1] [2].
In human pulmonary epithelial cells (A549), pro-inflammatory cytokines like IL-1β trigger a cascade that leads to NF-κB activation. This compound intervenes by partially inhibiting the degradation of IκB-α in the cytosol and the subsequent translocation of the p65 subunit of NF-κB into the nucleus. This prevents the formation of the NF-κB-specific DNA-protein complex necessary for the transcription of pro-inflammatory genes, including COX-2. The reduced COX-2 expression leads to decreased synthesis and release of prostaglandin E2 (PGE₂), a key inflammatory mediator [1].
The following diagram illustrates this signaling pathway and the points of inhibition by this compound.
The table below summarizes key experimental findings on this compound's anti-inflammatory and anti-proliferative activities from cellular and molecular studies.
| Bioactivity | Experimental Model | Concentration/Dose | Observed Effect | Source |
|---|---|---|---|---|
| Anti-inflammatory | A549 human pulmonary epithelial cells | 10 - 50 µM | Concentration-dependent attenuation of IL-1β-induced COX-2 protein expression and PGE₂ release. | [1] [2] |
| A549 cells | 50 µM | Attenuation of IL-1β-induced COX-2 mRNA expression. Partial inhibition of IκB-α degradation and p65 NF-κB nuclear translocation. | [1] | |
| Anti-proliferative | Not specified (In vivo) | 0.05 - 15.0 µM | Anti-proliferative activity and induction of G2/M cell cycle arrest. | [2] |
| Target Interaction | In silico docking with CASP-3 | Binding energy: -6.5 kcal/mol | Strong conventional hydrogen bonding, suggesting potential for modulating apoptosis in kidney disease. | [3] |
| In silico docking with SOD | Binding energy: -5.7 kcal/mol | Significant interaction, suggesting potential for reducing oxidative stress. | [3] |
This protocol is adapted from foundational research on this compound's mechanism of action [1].
1. Cell Culture and Pre-treatment
2. Sample Collection and Analysis
3. Key Controls
The experimental workflow for this protocol is summarized in the following diagram.
This protocol is based on a system pharmacological study that investigated this compound's interactions with proteins involved in kidney dysfunction [3].
1. Protein and Ligand Preparation
2. Docking Simulation
Sphondin is a naturally occurring methoxyfuranocoumarin found in plants like Apium graveolens and various Heracleum species. Recent investigations have identified its potent activity against Hepatitis B Virus (HBV), specifically through a novel mechanism—promoting the degradation of the viral HBx protein. This action subsequently inhibits the transcriptional activity of covalently closed circular DNA (cccDNA), a key obstacle in achieving a cure for chronic HBV. These application notes provide detailed methodologies for evaluating this compound's anti-HBV efficacy, suitable for researchers and drug development professionals aiming to develop novel viral therapeutics [1] [2].
This compound's anti-HBV profile is characterized by its potent inhibition of viral antigens and cccDNA transcription, rather than reducing cccDNA quantity itself.
Table 1: Summary of this compound's Anti-HBV Bioactivity [1]
| Assay Endpoint | Experimental Model | Key Finding | Significance |
|---|---|---|---|
| HBsAg Production | HBV-infected cells & humanized liver mouse model | Effectively blocked | Indicator of functional cure |
| cccDNA Transcriptional Activity | HBV-infected cells & humanized liver mouse model | Markedly inhibited | Reduces viral RNA synthesis without affecting cccDNA pool |
| HBx Protein Level | HBV-infected cells | Increased proteasomal degradation | Identifies a novel mechanism of action |
| Cytotoxicity | In vitro cell cultures | Low cytotoxicty observed | Suggests a high therapeutic index |
Principle: The HepG2.2.15 cell line, derived from human hepatoma HepG2 cells and stably transfected with HBV genome, constitutively produces viral antigens (HBsAg, HBeAg), viral DNA, and cccDNA. It serves as a standard model for primary antiviral screening [3].
Protocol:
Principle: this compound inhibits cccDNA function without reducing its level. This is evaluated by measuring HBV-specific RNAs that are transcribed directly from the cccDNA minichromosome [1].
Protocol:
Principle: The core mechanism of this compound involves binding to the HBx protein and promoting its degradation via the 26S proteasome pathway [1].
Protocol:
Principle: This model, where mouse liver is repopulated with human hepatocytes, supports robust HBV infection and cccDNA formation, making it ideal for preclinical validation [1].
Protocol:
This compound's primary antiviral mechanism is distinct from current nucleos(t)ide analogs, as it directly targets the HBx-cccDNA axis.
Diagram 1: this compound's mechanism of action in inhibiting HBV replication. This compound binds to the HBx protein, promoting its degradation by the 26S proteasome. This degradation disrupts the essential recruitment of HBx to the cccDNA minichromosome, leading to the suppression of viral transcription and subsequent production of viral antigens like HBsAg [1].
Beyond its direct anti-HBV effects, this compound exhibits other bioactivities relevant to drug discovery:
Table 2: Other Documented Bioactivities of this compound [4] [5]
| Bioactivity | Experimental Model | Observed Effect / Potential Role |
|---|---|---|
| Anti-inflammatory | A549 human pulmonary epithelial cells | Inhibition of IL-1β-induced COX-2 protein expression and PGE2 release. |
| Nephroprotective | In silico docking studies | Strong interaction with CASP-3 and SOD proteins; potential to alleviate kidney dysfunction. |
| Anticancer / Cytostatic | B16F10 melanoma cells | Anti-proliferative activity and induction of G2/M cell cycle arrest (0.05-15.0 µM). |
| Metabolism | Papilio glaucus (insect) larvae | Metabolized by cytochrome P450 isozymes (e.g., CYP6B4v1), indicating potential for drug-drug interactions. |
Solubility: this compound has moderate solubility in DMSO (~25 mg/mL, or ~115 mM). For in vivo studies, it can be formulated in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline, which yields a clear solution at concentrations ≥ 2.5 mg/mL [5].
ADME Considerations: this compound is a furanocoumarin, a class known to interact with cytochrome P450 enzymes. In silico ADME analysis suggests that this compound and related furocoumarins are highly lipophilic, have good gastrointestinal absorption, and can cross the blood-brain barrier [4] [5].
This compound represents a promising candidate for a novel class of anti-HBV agents. Its unique mechanism of targeting HBx for degradation and suppressing cccDNA transcription addresses a critical limitation of current therapies. The protocols outlined herein provide a comprehensive framework for researchers to validate and further investigate the therapeutic potential of this compound, with the ultimate goal of developing a functional cure for chronic Hepatitis B.
| Biological Activity / Experimental Context | Reported Concentration Range | Cell Lines / Models Used | Key Findings / Mechanisms |
|---|---|---|---|
| Anti-inflammatory Activity [1] [2] [3] | 10 - 50 μM | A549 (human pulmonary epithelial cell line) | Attenuated IL-1β-induced COX-2 protein expression and PGE2 release; suppression of NF-κB activity. |
| Anti-proliferative / Cytotoxic Activity [4] [1] [3] | 0.05 - 15.0 μM | B16F10 (mouse melanoma cells) | Showed anti-proliferative activity and caused cell cycle arrest at the G2/M phase. |
| General Bioactivity & Solubility [4] [1] [2] | Up to ~115.6 mM (in DMSO for stock) | Various | A common stock solution of 25 mg/mL in DMSO is used for in vitro studies; working concentrations must be optimized. |
Based on the search results, here are detailed methodologies for key experiments investigating this compound's anti-inflammatory effects.
This protocol is synthesized from descriptions in multiple supplier catalogs and a scientific review, which all reference the same original study [1] [2] [3].
1. Cell Culture and Pre-treatment
2. Inflammation Induction
3. Sample Collection and Analysis
4. Mechanism Investigation (NF-κB Activity)
The following diagram illustrates the experimental workflow and proposed mechanism of action for this compound's anti-inflammatory effect based on this protocol:
This protocol is based on activity descriptions from supplier catalogs [4] [3].
1. Cell Proliferation Assay
2. Cell Cycle Analysis
Sphondin is a furanocoumarin found in plants like Heracleum sosnowskyi [1]. A 2025 study notes that furanocoumarins from this plant, including this compound, can cause drug-induced liver injury, though they do not show high cardiotoxicity risks [1]. The same study used machine learning to predict a median lethal dose (LD₅₀) in mice for furanocoumarins, finding the greatest toxicity with intravenous administration (62–450 mg/kg) [1]. Direct experimental data on this compound's cytotoxicity in specific cell lines is not available in the searched literature.
Standard cytotoxicity assays can be applied to study compounds like this compound. The table below summarizes common assays based on different measurement endpoints.
| Assay Type | Examples | Measurement Principle | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Colorimetric Assays | MTT, MTS, XTT, WST-1 [2] [3] | Measures mitochondrial enzyme activity reduction of tetrazolium salts to colored formazan [2]. | Inexpensive, easy to use, suitable for high-throughput screening [2] [3]. | MTT formazan is insoluble; other assays (XTT, WST) are soluble [2]. Potential interference with test compounds [2]. |
| Fluorometric Assays | alamarBlue, CFDA-AM [2] [3] | Measures enzyme activity (e.g., proteases) to convert non-fluorescent substrates into fluorescent products [3]. | Highly sensitive, suitable for both adherent and suspension cells [3]. | More expensive than colorimetric assays [2]. |
| Luminometric Assays | ATP Assay [2] [3] | Measures cellular ATP levels using luciferase reaction; light signal indicates viable cells [3]. | Highly sensitive, rapid, and stable signal [2] [3]. | Requires a luminometer; can be costly [2]. |
| Dye Exclusion Assays | Trypan Blue [2] [3] | Distinguishes live/dead cells based on membrane integrity; live cells exclude the dye [2]. | Simple, rapid, and cost-effective [2]. | Time-consuming for many samples; less sensitive; cannot identify cells with compromised function [2] [3]. |
The diagram below outlines a generalized workflow for conducting cytotoxicity testing, which you can adapt for this compound.
This is a widely used method to assess cell metabolic activity, indicating viability [2].
Here are solutions to frequently encountered problems in cell culture and cytotoxicity assays.
| Problem | Possible Causes | Solutions & Tips |
|---|---|---|
| High background noise in MTT assay | Precipitates in medium, interference from test compound [2]. | Include a control with compound but no cells to subtract background. Ensure formazan crystals are fully dissolved [2]. |
| Low signal across all wells | Low cell seeding density, incorrect MTT concentration, degraded MTT reagent. | Optimize cell seeding density in preliminary experiments. Prepare fresh MTT solution for each use. |
| Poor cell growth / cell death in controls | Contamination, incorrect medium/serum, improper culture conditions [4]. | Check for microbial contamination (e.g., mycoplasma) [5]. Verify medium composition and supplements [4]. Ensure incubator conditions are stable (37°C, 5% CO₂) [3]. |
| Mycoplasma contamination | Introduced via serum, lab personnel, or poor aseptic technique [5]. | Test cultures regularly using DNA staining, PCR, or dedicated kits [5]. Avoid routine antibiotic use, which can mask contamination [5] [4]. |
| Large variation between replicates | Inconsistent cell seeding, improper pipetting technique, edge effects in plate. | Thaw cells and ensure they are in logarithmic growth phase. Use calibrated pipettes and mix cell suspension thoroughly before seeding. |
Furanocoumarins are a class of naturally occurring compounds known for their phototoxic and phototherapeutic effects. The core mechanism involves these compounds intercalating into DNA and, upon activation by ultraviolet A (UVA) light, forming covalent bonds (monoadducts and cross-links) that damage DNA and lead to cell death [1].
This property is leveraged therapeutically in treatments like PUVA (Psoralen + UVA) for cutaneous T-cell lymphoma [1]. However, this same mechanism poses a significant safety risk in the lab, as accidental exposure can cause skin and eye damage. One review notes that "UV radiation is a known carcinogen," highlighting the importance of strict safety protocols [2].
Here are the essential precautions and troubleshooting steps for working with phototoxic compounds like sphondin and using UV light equipment.
Using the correct PPE is the first line of defense against accidental exposure [2].
| PPE Type | Specification | Purpose |
|---|---|---|
| Protective Eyewear | UV-blocking glasses or goggles (200-400 nm range) | Protects eyes from UV radiation damage. |
| Gloves | UV-resistant materials (latex, nitrile, or butyl rubber) | Prevents skin contact and exposure. |
| Lab Coats | Long-sleeved, made of tightly woven fabric | Covers skin to prevent UV penetration. |
| Face Shields | UV-blocking material | Provides additional protection for the face and eyes. |
Implementing and adhering to robust procedures minimizes risk.
| Scenario/Issue | Recommended Protocol & Solution |
|---|
| General Operation | - Train all personnel on SOPs and hazards.
Q1: What is the specific wavelength of light that activates this compound? While data is limited for this compound specifically, its relative psoralen and other linear furanocoumarins are activated by UVA light in the 320-400 nm wavelength range [1]. It is prudent to assume this compound has similar activation parameters until confirmed otherwise.
Q2: What first-aid measures are required after UV exposure?
Q3: How often should our UV safety protocols be reviewed? Laboratory safety protocols, including those for UV light and phototoxic chemicals, should be reviewed and updated regularly to ensure they remain effective. This is especially important after any incident or near-miss, or when new equipment or procedures are introduced [2].
The following diagram illustrates the general mechanism of phototoxicity for furanocoumarins like this compound, which can help in understanding the risks and applications.
This compound Phototoxicity and Therapeutic Mechanism
This diagram shows the dual nature of furanocoumarins: their pathway to causing DNA damage and cell death underlines both the safety risks from accidental exposure in the lab and the basis for their controlled therapeutic applications [1].
The following table summarizes the primary findings from a study investigating the effects of this compound on IL-1β-induced COX-2 expression in human pulmonary epithelial cells (A549) [1] [2].
| Parameter | Findings | Experimental Context |
|---|---|---|
| Effective Concentration Range | 10 - 50 μM | Pretreatment of A549 cells [1] [2]. |
| Effect on COX-2 Protein | Concentration-dependent attenuation of IL-1β-induced expression. | Measured via Western blot or similar protein analysis [1] [2]. |
| Effect on PGE₂ Release | Concentration-dependent attenuation of IL-1β-induced release. | Measured in cell culture supernatant [1] [2]. |
| Effect on COX-2 mRNA | Attenuated IL-1β-induced increase. | Observed at 50 μM; measured via RT-PCR or similar [1] [2]. |
| Effect on COX-2 Enzyme Activity | No direct effect at 10-50 μM. | Contrast with selective COX-2 inhibitor NS-398, which did show activity [1] [2]. |
| Key Proposed Mechanism | Suppression of NF-κB pathway, not MAPK pathways (p44/42, p38, JNK). | Partial inhibition of IκB-α degradation and p65 NF-κB nuclear translocation [1] [2]. |
Q1: What is the recommended starting concentration range for testing this compound's COX-2 inhibitory effects in a new cell line? Based on the foundational study, a logical starting range is 10 to 50 μM [1] [2]. It is advisable to begin with 10 μM and perform a dose-response curve up to 50 μM to establish the optimal concentration for your specific experimental system.
Q2: Does this compound directly inhibit the COX-2 enzyme? No. Evidence indicates that this compound works by suppressing the expression of the COX-2 gene and protein, rather than by directly inhibiting the enzyme's activity. In experiments, this compound did not reduce COX-2 enzyme activity, whereas a known inhibitor, NS-398, did [1] [2].
Q3: What is the primary molecular mechanism by which this compound reduces COX-2 expression? The inhibitory effect is mediated, at least in part, through the suppression of the NF-κB signaling pathway. This compound partially inhibits the degradation of IκB-α (an NF-κB inhibitor in the cytoplasm) and the subsequent translocation of the p65 subunit of NF-κB into the nucleus, thereby reducing NF-κB-driven COX-2 transcription [1] [2]. The study found that this compound did not affect the activation of MAPK pathways (p44/42, p38, JNK) [1] [2].
Q4: Where can I source this compound, and how should it be handled? this compound is available from chemical suppliers like BioCrick (CAS# 483-66-9). It is typically supplied as a powder and should be stored desiccated at -20°C [3]. For solubility, it is recommended to dissolve it in solvents like DMSO, chloroform, or acetone, often with warming to 37°C and brief sonication [3].
Below is a generalized workflow for assessing this compound's effect on COX-2 expression, based on the cited study [1] [2].
The following diagram illustrates the mechanism by which this compound inhibits COX-2 expression, as identified in the research [1] [2].
The table below summarizes the key stability and storage parameters for Sphondin based on manufacturer and scientific literature data.
| Parameter | Specification / Reported Value | Source / Context |
|---|---|---|
| Recommended Storage | Desiccate at -20°C | Manufacturer's instructions [1] |
| Molecular Formula | C12H8O4 | [1] |
| Molecular Weight | 216.2 g/mol | [1] |
| Appearance | Powder | [1] |
| Solubility | Soluble in DMSO, acetone, ethyl acetate, chloroform, dichloromethane. | [1] |
| Reported Bioactive Concentration (Anti-proliferative activity) | 0.05 - 15.0 µM (causing G2/M cell cycle arrest) | In vitro biological activity study [1] |
| Reported Phototoxic Effect | Observed in Aedes aegypti after irradiation with long-wavelength UV light | Delayed phototoxicity study [1] |
Q1: What is the recommended long-term storage condition for this compound? A1: The supplier recommends long-term storage at -20°C in a desiccated environment [1]. This low temperature helps maintain the compound's chemical integrity over time. Always allow the vial to come to room temperature before opening it to prevent condensation and moisture absorption, which could lead to hydrolysis or instability.
Q2: How should I prepare and handle stock solutions of this compound? A2:
Q3: Is this compound light-sensitive? A3: Evidence suggests this compound has phototoxic properties. A study showed it could cause delayed toxic effects in mosquito larvae after being activated by long-wavelength ultraviolet (UVA) light [1]. While standard handling in a controlled lab environment may not require complete darkness, it is a strong precaution to store and handle this compound in amber glass vials or under low-light conditions to prevent unintended photoactivation or degradation.
Q4: How can I assess the stability of this compound under various experimental conditions? A4: You can adapt standard stability study protocols used in pharmaceutical development [2] [3]. The workflow for designing such an experiment can be visualized as follows:
Stability Study Protocol Overview [2] [3]:
Problem: Precipitate forms in stock solution after storage at -20°C.
Problem: Inconsistent biological activity in cell-based assays.
Problem: Observed cellular toxicity not aligned with expected mechanism.
The table below summarizes the available solubility information for this compound from chemical suppliers and scientific literature.
| Solvent/Formulation | Concentration | Conditions / Notes |
|---|---|---|
| DMSO | ~25 mg/mL (~115.64 mM) [1] | Standard stock solution. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1] | ≥ 2.5 mg/mL (11.56 mM) | For preclinical studies; add co-solvents sequentially in the order listed. |
| 10% DMSO + 90% Corn Oil [1] | ≥ 2.5 mg/mL (11.56 mM) | For administration; add DMSO stock to corn oil and mix evenly. |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) [1] | ≥ 2.5 mg/mL (11.56 mM) | For improved aqueous solubility; prepare SBE-β-CD in saline fresh. |
This is the most straightforward method for creating a concentrated stock for in vitro experiments [1].
This protocol is for creating a stable formulation for animal studies, using co-solvents to mitigate the use of high concentrations of DMSO [1].
Below is a workflow diagram outlining the key decision points and steps for these experimental protocols:
What is the purity of this compound typically available from suppliers? this compound is commonly available with a purity of ≥98% for research purposes [1].
Are there any known safety concerns with handling this compound? this compound is a furanocoumarin. Some compounds in this class are known to be phototoxic and photocarcinogenic, as they can intercalate with DNA upon exposure to ultraviolet-A (UVA) light [1]. It is advisable to handle this compound with appropriate personal protective equipment (PPE) and, based on its properties, to avoid unnecessary exposure to light during experiments.
| Problem | Possible Cause | Solution |
|---|---|---|
| Precipitation in working solution | Solvent incompatibility; poor solubility in final buffer. | Ensure co-solvents are added in the specified sequential order [1]. Consider using a solubilizing agent like SBE-β-CD. |
| Inconsistent biological results | Degradation of stock solution. | Prepare fresh stock solutions frequently. Avoid repeated freeze-thaw cycles by storing in small aliquots [1]. |
| Low apparent solubility | The compound may have inherently low solubility in aqueous environments. | Use the formulation guide with PEG300 and Tween-80 to create a stable suspension for administration [1]. |
This compound is a bioactive compound identified in plants like pomegranate and Heracleum sphondylium (hogweed) [1] [2]. It's important to note that this compound is not an assay reagent, but a test compound that can interfere with assays due to its biological activity.
Different viability assays are vulnerable to interference in specific ways. The table below summarizes risks from this compound's properties and practical mitigation strategies.
| Assay Type | Mechanism of Assay | Potential Interference Risk from this compound | Recommended Mitigation Strategies |
|---|---|---|---|
| Tetrazolium Salt-Based (e.g., MTT, MTS, WST-1/CCK-8) | Reduction of tetrazolium salt to colored formazan by cellular oxidoreductase enzymes [3] [4]. | Direct Biological Interference: May upregulate or downregulate mitochondrial dehydrogenase activity, leading to false viability signals [3] [2]. | Use a viability assay with a different detection mechanism [4]. |
| Resazurin-Based (e.g., Alamar Blue) | Reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active cells [5]. | Direct Biological Interference: Similar to tetrazolium assays, may alter metabolic flux and skew reduction results [5]. | Use a viability assay with a different detection mechanism [4]. |
| Sulforhodamine B (SRB) Assay | Dye binds stoichiometrically to cellular proteins under mild acidic conditions [4]. | Low Risk: Measures total cellular protein mass, independent of metabolic activity. Least likely to be interfered with by this compound [4]. | Consider SRB as an alternative for cytotoxicity screening [4]. |
To ensure results accurately reflect viability and not assay interference, implement these validation protocols.
Always confirm findings with a second, orthogonal viability assay based on a different principle. The workflow below outlines this validation process.
The SRB assay is a robust, metabolism-independent method ideal for confirmation [4].
The identification of sphondin metabolites typically relies on Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The table below summarizes the key analytical approaches and their specific roles in the process [1] [2].
| Analytical Technique | Primary Role in Metabolite ID | Key Technical Features | Example Application |
|---|---|---|---|
| LC-MS/MS with Reversed-Phase Chromatography | Separation and detection of metabolites from biological matrices [1]. | C18 column; water/acetonitrile or water/methanol mobile phase with additives like 0.1% formic acid or ammonium acetate [1]. | Baseline separation of complex mixtures; method for 23 antidepressants in serum [1]. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for determining elemental composition of metabolites [3]. | Time-of-Flight (TOF) or Fourier Transform mass analyzers; data-dependent acquisition (DDA) [3]. | Metabolite annotation in human plasma using UHPLC-HRMS [3]. |
| Ion Mobility Spectrometry (IMS) | Adds a separation dimension based on ion shape and size; improves confidence in isomer distinction [3]. | Coupled with LC-MS; often used with All Ion Fragmentation (AIF) [3]. | Cleaner MS/MS spectra and improved metabolite coverage when combined with AIF [3]. |
| Infrared Ion Spectroscopy (IRIS) | Provides structural fingerprints for definitive identification, especially of isomers, without reference standards [4]. | IR spectra of mass-selected ions; often paired with Density Functional Theory (DFT) calculations [4]. | Differentiating positional isomers of drug metabolites, such as sites of glucuronidation [4]. |
Here are answers to common challenges researchers face during this compound metabolite identification.
Q1: Our MS/MS data is inconclusive for distinguishing between potential isomeric metabolites. What orthogonal techniques can we use?
Q2: How can we improve confidence in our metabolite identifications beyond accurate mass?
Q3: What is the best way to acquire MS/MS data for untargeted metabolite identification?
The following diagrams, created with Graphviz, outline a logical workflow for metabolite identification and the subsequent confidence assessment.
Metabolite Identification Workflow
This workflow outlines the key stages of the analytical process. After sample collection and preparation, the analysis proceeds through LC-MS/MS and data acquisition, culminating in data processing and identification with orthogonal confirmation.
Metabolite ID Confidence Pathway
This decision pathway helps determine the level of confidence for a metabolite identification. It guides you on when to use advanced techniques like IRIS and how to apply the "Identification Probability" metric to justify your confidence level in the final result [5] [4].
The following is an example of a detailed methodology for screening metabolites in a biological fluid, which can be adapted for this compound [1].
| Property | Value / Description |
|---|---|
| Molecular Formula | C₁₂H₈O₄ [1] [2] |
| Molecular Weight | 216.19 g/mol [1] [2] |
| CAS Number | 483-66-9 [1] [2] |
| Chemical Name | 6-methoxyfuro[2,3-h]chromen-2-one [1] [2] |
| Appearance | Off-white to light yellow solid powder [1] |
| Solubility (DMSO) | ~25 mg/mL (~115.64 mM) [1] |
| Stock Solution Storage | -20°C for several months; prepare working solution on day of use [2] |
Common issues and solutions for working with Sphondin are outlined below.
Problem: Low solubility in aqueous buffers. this compound has a relatively high logP (measured at 1.83 [1]), indicating it is a lipophilic compound. This is the primary reason for its poor solubility in water.
Solution: Use appropriate co-solvents. As a furanocoumarin, this compound is soluble in various organic solvents. The manufacturer provides specific protocols for preparing stock solutions using co-solvent systems to achieve concentrations of at least 2.5 mg/mL (11.56 mM) [1]. These include:
Problem: Solute adheres to vial. Powdered compounds can stick to the vial's neck or cap during shipping.
Solution: Gently tap the vial to ensure the compound settles at the bottom before opening. For liquid preparations, a brief centrifugation can help gather the liquid [2].
Problem: Difficulty dissolving powder.
Solution: For higher solubility, warm the tube at 37°C and use brief sonication in an ultrasonic bath [2].
For accurate measurement of this compound's solubility, you can adapt the classic shake flask method, which is considered the most accurate for a broad range of solutes [3].
Shake Flask Method Protocol:
Beyond experimental testing, modern computational tools can help predict solubility. Machine learning models like fastsolv can predict solubility across various temperatures and organic solvents. These models can forecast actual solubility values and non-linear temperature effects, which can be valuable for screening solvents and planning experiments before moving into the lab [4].
To provide context for your experimental work, the following diagram illustrates the key anti-inflammatory mechanism of this compound, as identified in A549 cells (a human pulmonary epithelial cell line) [1] [2]. This visual can help clarify the biological pathways your research may be targeting.
The biological activity of this compound includes an inhibitory effect on the IL-1β-induced increase in COX-2 protein levels and PGE2 release in A549 cells, likely through the suppression of NF-κB activity [1] [2]. This suggests its therapeutic potential as an anti-inflammatory agent for airway inflammation.
Sphondin is a furanocoumarin compound (CAS 483-66-9) isolated from plants like Heracleum sibiricum L. [1]. Its chemical formula is C12H8O4 with a molecular weight of 216.2 g/mol [1].
The table below summarizes key reported activities of this compound, which are primary endpoints in many experiments.
| Biological Activity | Reported Model/Context | Key Observations & Potential Artifacts |
|---|---|---|
| Anti-inflammatory [1] | IL-1β-stimulated A549 cells (human lung adenocarcinoma) | Suppresses NF-κB activity; reduces COX-2 protein levels and PGE2 release. |
| NO Production Inhibition [1] | Tissue-damaging inflammatory models | Acts as a potent inhibitor of NO production by affecting iNOS expression. |
| Anticonvulsant Activity [1] | Not specified in available literature | Activity noted, but specific models and mechanisms require further verification. |
| Anti-proliferative / Anti-tumor [1] | In vitro studies | Causes G2/M cell cycle arrest at concentrations of 0.05-15.0 µM. |
| Delayed Phototoxicity [1] | Larvae of Aedes aegypti mosquito | Phototoxic effects manifest over organism's development; requires UV-A activation. |
Accurate quantification is critical. Here are methodologies for detecting this compound and related furanocoumarins.
| Method | Key Parameters | Throughput / Speed | Application Context |
|---|---|---|---|
| Micellar Electrokinetic Chromatography (MEKC) [2] | Sodium cholate as pseudostationary phase; rapid extraction without cleanup. | < 3 minutes for full separation of bergapten, isobergapten, isopimpinellin, imperatorin, and xanthotoxin. | Screening of plant materials and food supplements. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) [2] | Reversed-phase C18 column; ESI or APCI ionization. | ~25 minutes for a 5-coumarin panel. | Detailed quantification and confirmation of identity in complex extracts. |
The following FAQs address specific issues and necessary controls for working with this compound.
To help visualize the key experimental steps and the primary anti-inflammatory mechanism discussed, the following diagrams were created using Graphviz DOT language.
Experimental workflow for evaluating this compound's anti-inflammatory activity, highlighting essential control groups.
Putative anti-inflammatory signaling pathway of this compound, illustrating its suppression of key mediators.
Furanocoumarins represent a prominent class of natural bioactive compounds characterized by a fused furan ring coupled with a coumarin backbone. These compounds are widely distributed in various plant families, including Apiaceae (parsley, celery, parsnip), Rutaceae (citrus, bergamot), and Moraceae (fig) [1]. Numerous furanocoumarins have demonstrated significant anti-inflammatory properties through diverse molecular mechanisms, making them promising candidates for therapeutic development against inflammatory disorders. This review provides a systematic comparison of the anti-inflammatory effects of sphondin relative to other well-studied furanocoumarins such as bergapten, xanthotoxin, imperatorin, and psoralen, with emphasis on their mechanisms of action, efficacy across experimental models, and potential clinical applications.
The structural diversity among furanocoumarins significantly influences their biological activity and molecular targets. These compounds are generally categorized into linear (e.g., psoralen, bergapten, xanthotoxin) and angular (e.g., this compound, angelicin) configurations based on the fusion pattern between the furan and coumarin rings. This structural distinction plays a crucial role in determining their interactions with cellular targets and subsequent anti-inflammatory effects. As chronic inflammation underpins numerous pathological conditions including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer, understanding the nuanced anti-inflammatory profiles of individual furanocoumarins holds significant promise for developing novel therapeutic interventions [2] [3].
The anti-inflammatory activity of furanocoumarins is closely linked to their chemical architecture, particularly the positioning and nature of functional group substituents on the core ring system. The following table summarizes the structural characteristics of major furanocoumarins with documented anti-inflammatory properties:
Table 1: Structural Classification and Characteristics of Anti-inflammatory Furanocoumarins
| Compound | Core Structure | Substituents | Chemical Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Angular | 8-methoxy | C12H8O4 | 216.19 [4] |
| Bergapten | Linear | 5-methoxy | C12H8O4 | 216.19 [2] |
| Xanthotoxin | Linear | 8-methoxy | C12H8O4 | 216.19 [2] |
| Imperatorin | Linear | 8-(3-methylbut-2-en-1-yloxy) | C16H14O4 | 270.28 [2] |
| Psoralen | Linear | Unsubstituted | C11H6O3 | 186.16 [2] |
Structural analysis reveals that all major furanocoumarins share a common benzene ring fused to oxygen-containing heterocycles, but differ substantially in their ring arrangement (linear vs. angular) and functional group substitutions. This compound is characterized by its angular configuration with a methoxy group at the C8 position, while its linear counterpart xanthotoxin also carries a methoxy substitution at C8 but in a different structural arrangement [4] [2]. Bergapten features a methoxy group at C5 on the linear furanocoumarin scaffold. Imperatorin possesses a more complex isopentenyloxy side chain at C8, which enhances its lipophilicity and potentially influences membrane interactions. The presence of methoxy groups appears to be a common feature among several therapeutically active furanocoumarins, suggesting their potential role in mediating anti-inflammatory effects through electronic effects or hydrogen bonding capabilities with biological targets.
Furanocoumarins exert their anti-inflammatory effects through multi-target mechanisms involving the modulation of various inflammatory signaling pathways, transcription factors, and enzyme systems. The following diagram illustrates the primary molecular targets and signaling pathways through which this compound and other furanocoumarins mediate their anti-inflammatory effects:
Diagram 1: Molecular targets and signaling pathways of anti-inflammatory furanocoumarins
This compound (8-methoxypsoralen) demonstrates a distinctive anti-inflammatory profile primarily through its ability to suppress the NF-κB signaling pathway, a master regulator of inflammatory responses. In A549 human lung adenocarcinoma cells stimulated with IL-1β, this compound significantly inhibited the increased levels of COX-2 protein and subsequent PGE2 release, with the proposed mechanism involving interference with NF-κB activity [4]. This action on the COX-2/PGE2 pathway is particularly relevant in the context of airway inflammation, suggesting potential therapeutic applications for respiratory inflammatory conditions. Additionally, this compound has demonstrated nitric oxide (NO) production inhibitory activity in inflammatory models, achieved through suppression of iNOS expression rather than direct inhibition of the iNOS enzyme. This mechanism indicates that this compound acts upstream in the inflammatory signaling cascade, potentially at the transcriptional level, to modulate the expression of key inflammatory mediators [4].
Bergapten (5-MOP): This linear furanocoumarin exerts anti-inflammatory effects through multiple pathways, including modulation of the MAPK signaling cascade and inhibition of pro-inflammatory transcription factors. Bergapten has been shown to reduce the expression of various pro-inflammatory cytokines (IL-1β, IL-6) and chemokines in experimental models. Additionally, it influences the PI3K-Akt-mTOR pathway through upregulation of PTEN expression, subsequently promoting both apoptotic and autophagic processes in inflamed tissues. The compound's ability to degrade estrogen receptors in hormone-dependent cells further contributes to its anti-inflammatory profile in certain contexts [2].
Xanthotoxin (8-MOP): Exhibits a mechanistically diverse anti-inflammatory profile characterized by suppression of survival signals through the Ras-Raf-MEK-ERK pathway and induction of oxidative stress leading to apoptosis of activated immune cells. Xanthotoxin modulates the expression of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio and promoting the mitochondrial pathway of apoptosis in inflammatory cells. Unlike this compound, xanthotoxin can directly interact with DNA, leading to cell cycle arrest in the G2/M phase through p53-mediated p21 induction, thereby limiting the proliferation of immune cells at inflammatory sites [2].
Imperatorin: This furanocoumarin with an isopentenyl side chain demonstrates broad anti-inflammatory activity through inhibition of MAPK phosphorylation (JNK, p38, and ERK) and subsequent reduction of pro-inflammatory mediator production. Imperatorin modulates both the extrinsic/receptor pathway (involving TNF and FADD proteins with caspase 3/8 activation) and intrinsic/mitochondrial pathway (with cytochrome c release and caspase 3/9 activation) of apoptosis in inflammatory cells. The compound also influences the expression balance of Bcl-2 family proteins, favoring pro-apoptotic members to resolve inflammation [2].
Psoralen: As the prototype linear furanocoumarin, psoralen exhibits significant anti-NF-κB activity, inhibiting the initiation and maintenance of epithelial-mesenchymal transition (EMT) in inflammatory settings. Psoralen treatment reduces the expression of anti-apoptotic proteins (c-FLIP, IAP) while activating pro-apoptotic polypeptides (Bax, JNKs). A unique mechanism involves the reduction of cytoplasmic exosomes, which are increasingly recognized as important mediators of intercellular communication in inflammation. This action enhances cellular sensitivity to apoptosis and reduces inflammatory signaling between immune cells [2].
The anti-inflammatory efficacy of furanocoumarins has been evaluated in diverse experimental systems, ranging from in vitro cell cultures to in vivo inflammation models. The following table consolidates quantitative data on the anti-inflammatory effects of this compound compared to other furanocoumarins:
Table 2: Experimental Anti-inflammatory Efficacy of Furanocoumarins
| Compound | Experimental Model | Key Effects | Potency/IC50 | Reference |
|---|---|---|---|---|
| This compound | IL-1β-induced A549 cells | Inhibited COX-2 protein and PGE2 release | Not specified | [4] |
| This compound | LPS-induced macrophages | Suppressed NO production | Not specified | [4] |
| Bergapten | Liver cancer cells (Hep-G2) | Induced G2/M cell cycle arrest; promoted apoptosis and autophagy | 100 μg/mL | [2] |
| Xanthotoxin | Human liver cancer cells (HepG2) | Pro-apoptotic; reduced Bcl-2, increased Bax | 25-100 μM (dose-dependent) | [2] |
| Imperatorin | Various cancer cell lines | Inhibition of cell proliferation; induction of apoptosis | 30-90 μM (dose-dependent) | [2] |
| Heracleum Extracts | Carrageenan-induced paw edema (rats) | Inhibition of inflammation | 22.8%-36.9% inhibition | [3] |
In vivo studies provide critical insights into the therapeutic potential of furanocoumarins in whole-organism contexts. Research on Heracleum species extracts rich in various furanocoumarins including this compound, bergapten, and imperatorin demonstrated significant dose-dependent inhibition of inflammation in rat models. Specifically, extracts from H. sphondylium subsp. cyclocarpum roots, which contained the highest levels of bergapten (0.49%) and imperatorin (0.14%), showed the most potent anti-inflammatory activity across multiple induction methods [3]. These extracts inhibited carrageenan-induced hind paw edema by 22.8%-36.9%, prostaglandin E2-induced edema by 5.4%-35.7%, and serotonin-induced edema by 3.9%-17.9%, comparable to the reference drug indomethacin [3]. The correlation between high furanocoumarin content, particularly bergapten and imperatorin, and enhanced anti-inflammatory efficacy suggests a potential synergistic interaction among different furanocoumarins in complex plant extracts.
The assessment of anti-inflammatory activity for furanocoumarins typically follows standardized experimental workflows that evaluate different aspects of the inflammatory response. The following diagram outlines the common experimental approaches and their logical relationships:
Diagram 2: Experimental workflow for evaluating anti-inflammatory activity of furanocoumarins
Cell-Based Assays: Macrophage cell lines (particularly RAW 264.7) stimulated with lipopolysaccharide (LPS) serve as a primary screening platform for evaluating the anti-inflammatory potential of furanocoumarins. These systems allow quantification of nitric oxide (NO) production using Griess reagent, pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) via ELISA, and expression of inflammatory enzymes (COX-2, iNOS) through Western blot analysis. Additional cell models include A549 lung epithelial cells stimulated with IL-1β (particularly relevant for this compound research) and human neutrophils activated with formyl-methionyl-leucyl-phenylalanine (fMLP) to assess effects on superoxide anion generation [4] [5] [3].
In Vivo Models: The carrageenan-induced paw edema test in rats represents the most widely employed in vivo model for assessing the anti-inflammatory efficacy of furanocoumarins. This method involves subcutaneous injection of carrageenan into the rodent hind paw, resulting in a local inflammatory response characterized by increased vascular permeability and edema formation. Test compounds are typically administered orally prior to or following carrageenan challenge, with paw volume measured periodically using plethysmometry. Additional specificity is gained through models employing different inflammatory mediators, including prostaglandin E2-induced edema and serotonin-induced edema, which help identify potential mechanisms of action. The anti-inflammatory effect is calculated as percentage inhibition of edema formation compared to vehicle-treated controls, with indomethacin commonly used as a reference standard [3].
Mechanistic Studies: Elucidation of anti-inflammatory mechanisms involves assessment of transcription factor activation (particularly NF-κB through electrophoretic mobility shift assays or reporter gene systems), MAPK signaling pathway modulation (via Western blot analysis of phosphorylated JNK, p38, and ERK), and inflammatory complex formation (such as NLRP3 inflammasome assembly). Molecular docking studies provide insights into potential direct interactions between furanocoumarins and inflammatory enzymes or signaling proteins, while gene expression profiling through RT-PCR or RNA sequencing helps identify broader changes in the inflammatory transcriptome [2] [5].
The comparative analysis reveals that This compound possesses a distinctive anti-inflammatory profile characterized by its angular structure and specific inhibition of NF-κB-mediated COX-2 expression and PGE2 release. While direct comparative potency data with other furanocoumarins remains limited in the current literature, this compound's efficacy in airway inflammation models suggests particular therapeutic relevance for respiratory inflammatory conditions. Among the furanocoumarins reviewed, bergapten and imperatorin demonstrate particularly promising anti-inflammatory efficacy in both cellular and animal models, with Heracleum extracts rich in these compounds showing inhibition percentages comparable to the reference drug indomethacin [3].
The table below summarizes the fundamental chemical information for these three compounds.
| Property | Sphondin | Bergapten (5-MOP) | Xanthotoxin (8-MOP, Methoxsalen) |
|---|---|---|---|
| CAS Number | 483-66-9 [1] | 484-20-8 [2] | 298-81-7 [3] |
| Molecular Formula | C₁₂H₈O₄ [1] | C₁₂H₈O₄ [4] | C₁₂H₈O₄ [5] [3] |
| Molecular Weight | 216.19 g/mol [1] | 216.19 g/mol (calculated) | 216.19 g/mol [5] [3] |
| IUPAC Name | Not fully specified in search results | 5-methoxypsoralen [4] | 9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one [5] |
| Chemical Structure | Furanocoumarin | 5-methoxyfuranocoumarin [4] | 8-methoxyfuranocoumarin [5] |
Although they share the same molecular formula and weight, their key difference lies in the position of the methoxy group on the core furanocoumarin structure, which significantly influences their biological activity.
The following table compares the key biological activities and molecular mechanisms of these compounds, based on current research.
| Aspect | This compound | Bergapten | Xanthotoxin |
|---|---|---|---|
| Anti-inflammatory | Inhibits IL-1β-induced COX-2 protein and PGE2 release; suppresses NF-κB activity [1]. | Inhibits COX, 5-LOX, and MAPK pathways; ameliorates rheumatoid arthritis by targeting STAT3 [4] [6]. | Primarily used with UVA for skin conditions; anti-inflammatory action is largely based on its immunomodulatory effect in PUVA therapy [5] [3]. |
| Central Nervous System | Shows anticonvulsant activity [1]. | Demonstrates anticonvulsant and anti-depressant effects; improves memory in Alzheimer's disease models [4] [2]. | Not a primary use or effect. |
| Anti-proliferative / Cancer | Has anti-proliferative activity; causes G2/M cell cycle arrest [1]. | Exhibits anticancer effects in preclinical studies [4]. | Used in PUVA therapy for cutaneous T-cell lymphoma; classified as a Group 1 carcinogen (with UVA) [5] [3]. |
| Other Key Activities | - | Potent anti-ulcer, antidiarrheal, and calcium channel blocking effects in GI tract [7]. | Photosensitizing agent for PUVA therapy [5] [3]. |
For your research, here are summaries of key experimental findings and methodologies from the literature.
The diagram below illustrates the primary anti-inflammatory mechanisms of this compound and bergapten, which involve the NF-κB and MAPK pathways.
Sphondin exerts its anti-inflammatory effect primarily by suppressing the production of the COX-2 enzyme, not by directly inhibiting its activity. Key findings from a study on human pulmonary epithelial cells (A549) are summarized below [1].
| Experimental Aspect | Key Findings for this compound |
|---|---|
| Overall Effect | Inhibits IL-1β-induced prostaglandin E2 (PGE2) release. |
| Target | Suppresses COX-2 protein and mRNA expression. |
| Effect on COX Enzyme Activity | No direct inhibition of COX-2 enzyme activity. |
| Key Signaling Pathway | Partially inhibits NF-κB pathway activation (IκB-α degradation, p65 translocation, and DNA binding). |
| Dosing | Effective at concentrations of 10-50 μM. |
This mechanism distinguishes this compound from traditional NSAIDs, which typically work by directly blocking the active site of COX enzymes [2].
The primary study on this compound and COX-2 expression used the following methodology, which can serve as a reference for researchers seeking to replicate or build upon these findings [1].
The diagram below illustrates the signaling pathway through which this compound inhibits COX-2 expression, as revealed by the experimental findings.
The table below contrasts this compound's known actions with the general profiles of common NSAIDs to provide context.
| Agent | Primary Mechanism | Effect on COX-1 | Effect on COX-2 | Key Differentiator of this compound |
|---|---|---|---|---|
| This compound | Suppresses COX-2 expression via NF-κB | Not determined | Inhibits expression | Targets gene expression, not enzyme activity. |
| Ibuprofen | Reversible, competitive inhibitor of both COX enzymes [2]. | Inhibits activity | Inhibits activity | Non-selective inhibition of enzyme activity. |
| Diclofenac | Time-dependent, slowly reversible inhibitor of both COX enzymes [2]. | Inhibits activity | Inhibits activity | Non-selective inhibition of enzyme activity. |
| Celecoxib | Selective COX-2 enzyme inhibitor (competitive/time-dependent) [2] [3]. | Weak inhibition | Potently inhibits activity | Directly and selectively blocks the COX-2 enzyme. |
The unique mechanism of this compound suggests it may have a different side-effect profile compared to traditional NSAIDs, particularly potentially reduced direct gastrointestinal irritation associated with COX-1 inhibition [1] [4]. However, this remains a hypothesis without clinical data.
To fully define this compound's specificity, future research should focus on:
This compound is a natural compound identified from traditional Chinese medicinal plants. Current research is primarily at the preclinical stage, meaning it has been studied in cell cultures (in vitro) and animal models (in vivo), but it has not yet progressed to clinical trials in humans [1].
The table below summarizes its known mechanism of action and efficacy based on a 2023 study:
| Feature | Description of this compound |
|---|---|
| Viral Target | Hepatitis B Virus (HBV) [1] |
| Key Mechanism of Action | Binds to the viral HBx protein (via residue Arg72), promoting its degradation by the 26S proteasome. This reduces HBx recruitment to cccDNA, inhibiting viral transcription [1]. |
| Reported Efficacy | In a humanized liver mouse model, this compound treatment "significantly reduced" cccDNA transcriptional activity and HBsAg expression [1]. |
| Stage of Development | Preclinical research [1]. |
The following table contrasts the profile of this compound with that of established antiviral drug classes. This highlights the significant gap between a novel discovery and approved therapies.
| Aspect | This compound (Preclinical Compound) | Standard Antiviral Drugs (Examples) |
|---|---|---|
| Development Stage | Early research (in vitro/in vivo) [1] | Market-approved, with extensive clinical trial data [2] [3] [4]. |
| Clinical Data | No human clinical data available. | Robust data on efficacy, safety, dosing, and side effects in humans [2] [3]. |
| Mechanism | Novel mechanism targeting HBx for degradation [1]. | Diverse, well-established mechanisms (e.g., neuraminidase inhibition for influenza, nucleoside analogues for HBV/HIV) [3] [5]. |
| Quantitative Efficacy Comparison | No direct head-to-head comparison data found. | Efficacy is quantified through clinical endpoints (e.g., reduced symptom duration, lower viral load) and is widely published [2] [3]. |
| Regulatory Status | Not approved by any regulatory body. | Approved by agencies like the FDA [4]. |
The key study on this compound employed the following methodologies, which are standard for early-stage antiviral drug discovery [1]:
The diagram below illustrates the proposed mechanism of action for this compound, as described in the research, and positions it within a generic drug discovery workflow [1].
Given that this compound is a relatively recent finding, here are suggestions for gathering more comprehensive data:
Sphondin is a furocoumarin, a class of secondary plant metabolite found in species like Heracleum laciniatum and Apium graveolens L. (celery) [1] [2] [3]. Recent research highlights its multi-target therapeutic potential, particularly in anti-inflammation and organ protection.
The table below summarizes key experimental findings on this compound's biological activities and compares it with other relevant furocoumarins.
| Compound Name | Primary Biological Activities (In Vitro/In Vivo) | Key Molecular Targets & Mechanisms | Experimental Model (Cell Line/Organism) | Potency (IC50/Effective Concentration) |
|---|---|---|---|---|
| This compound | Anti-inflammatory [1] [3], NO production inhibition [3], Anticonvulsant activity [3], Anti-proliferative activity [3] | Inhibits COX-2 protein expression & PGE2 release; suppresses NF-κB activity [1] [3]; inhibits iNOS expression [3] | Human pulmonary epithelial cells (A549) [1] | 10-50 µM (dose-dependent attenuation) [1] |
| Bergapten | Nephroprotective, Antioxidant, Anti-inflammatory [2] | Interacts with SOD and CASP-3 proteins; reduces oxidative and inflammatory stress [2] | In silico docking analysis (CASP-3, SOD) [2] | Strong interaction in silico; potential therapeutic agent for kidney disease [2] |
| Imperatorin | Nephroprotective, Antioxidant, Anti-inflammatory [2] | Interacts with SOD and CASP-3 proteins [2] | In silico docking analysis (CASP-3, SOD) [2] | Binding energy: -7.2 kcal/mol (CASP-3), -6.2 kcal/mol (SOD) [2] |
| Angelicin | Nephroprotective, Antioxidant, Anti-inflammatory [2] | Interacts with SOD and CASP-3 proteins [2] | In silico docking analysis (CASP-3, SOD) [2] | Binding energy: -6.5 kcal/mol (CASP-3), -6.8 kcal/mol (SOD) [2] |
| Daphnetin | Anti-inflammatory, Antioxidant, Neuroprotective [4] | Inhibits lipoxygenase, cycloxygenase, neutrophil-dependent superoxide anion generation; modulates Treg/Th17 balance [4] | TNBS-induced colitis models; collagen-induced arthritis in rats; BV2 microglia [4] | IC50 ~6.6 µM for antioxidant activity [4] |
For researchers aiming to validate these mechanisms, here are summaries of key methodologies from the literature.
This protocol is based on the study investigating this compound's effect on IL-1β-induced COX-2 expression in human pulmonary epithelial cells (A549) [1].
This methodology, used to study furocoumarins for kidney disease, can be applied to study this compound's interaction with other protein targets [2].
To facilitate understanding of the complex mechanisms and methodologies, the following diagrams, generated using Graphviz's DOT language, provide a clear visual representation.
This diagram illustrates the proposed mechanism by which this compound inhibits inflammation in an A549 cell model [1].
This flowchart outlines a comprehensive experimental strategy to validate this compound's mechanism of action, integrating both in vitro and in silico approaches [1] [2].
The data indicates that This compound is a multi-target agent with a core mechanism centered on the suppression of the NF-κB pathway, leading to reduced expression of inflammatory mediators like COX-2 and PGE2 [1] [3]. Its potential interactions with proteins like SOD and CASP-3, as seen with other furocoumarins, suggest wider applications in conditions involving oxidative stress and apoptosis, such as kidney disease [2].
For researchers, the next steps should include:
The table below summarizes the known biological activities and effective concentrations of this compound from different studies.
| Biological Activity | Cell Model/Assay System | Reported Potency (Concentration) | Experimental Measurement |
|---|---|---|---|
| Anti-proliferative & Cell Cycle Arrest | Various cancer cell lines (unspecified) [1] | 0.05 - 15.0 µM | Causes G2/M phase cell cycle arrest [1] |
| NO Production Inhibition | In vitro assay for inflammation [1] | Potent inhibitor (concentration not specified) | Inhibits iNOS expression [1] |
| Anti-inflammatory | A549 lung cancer cells [1] | Possesses inhibitory effect (concentration not specified) | Suppresses IL-1β-induced COX-2 protein and PGE2 release via NF-κB [1] |
| Protein Binding (In-silico) | Molecular Docking with MAPK8 [2] | Binding Energy: -7.48 kcal/mol | Estimated binding affinity from computational simulation [2] |
| Protein Binding (In-silico) | Molecular Docking with CASP-3 [3] | Binding Energy: -6.5 kcal/mol | Estimated binding affinity from computational simulation [3] |
| Protein Binding (In-silico) | Molecular Docking with SOD [3] | Binding Energy: -6.8 kcal/mol | Estimated binding affinity from computational simulation [3] |
For the key findings listed above, here is more detail on the experimental approaches:
The available research points to several key mechanisms through which this compound exerts its effects, illustrated in the diagram below.
Figure 1. Documented and Proposed Signaling Pathways for this compound
The diagram shows that this compound's anti-inflammatory effect is achieved by inhibiting the NF-κB pathway, a key regulator of inflammation. This action leads to reduced expression of the COX-2 enzyme and lower release of the inflammatory mediator PGE2 [1]. Its anti-cancer properties are linked to its ability to induce cell cycle arrest at the G2/M phase, preventing cell division [1]. Furthermore, computational studies suggest it may influence apoptosis by binding to the protein CASP-3 (Caspase-3) [3].
The current data is promising but fragmented. To authoritatively position this compound among alternative compounds, future research should focus on:
This compound's selectivity is clearly demonstrated in its unique anti-inflammatory mechanism. The following diagram illustrates its specific action on the NF-κB pathway.
As the diagram shows, research on human pulmonary epithelial cells (A549) confirms that this compound exerts its effect by suppressing the NF-κB pathway without affecting the parallel MAPK pathways (p44/42, p38, JNK) that are also activated by IL-1β [1]. This pathway selectivity is a key differentiator from other anti-inflammatory compounds.
In the context of anticancer research, molecular docking studies help predict how a compound like this compound might interact with specific protein targets. The table below compares the calculated binding affinities of this compound with other top furanocoumarins for key breast cancer targets [2].
Binding Affinity (kcal/mol) of Furanocoumarins to Breast Cancer Targets [2]
| Furanocoumarin | ERα (3ERT) | PR (4OAR) | EGFR (2J6M) | mTOR (4DRH) |
|---|---|---|---|---|
| Xanthotoxol | -13.56 | -18.10 | -14.09 | -11.93 |
| Bergapten | -13.07 | Data not provided | Data not provided | Data not provided |
| Angelicin | -12.01 | Data not provided | Data not provided | Data not provided |
| Psoralen | -11.93 | Data not provided | Data not provided | Data not provided |
| Isoimperatorin | Data not provided | Data not provided | Data not provided | Data not provided |
| This compound | Data not in top 5 | Data not in top 5 | Data not in top 5 | Data not in top 5 |
Note: A more negative docking score indicates a stronger predicted binding affinity. The specific scores for this compound were not listed among the top performers in the study.
While the exact docking scores for this compound were not listed among the top compounds, its exclusion from the top ranks for ERα, PR, EGFR, and mTOR indicates it has a weaker or more selective binding profile for these particular oncology targets compared to furanocoumarins like Xanthotoxol and Bergapten [2]. This doesn't rule out activity against other targets but highlights its selectivity.
Based on the available data, this compound's selectivity profile can be summarized as follows: